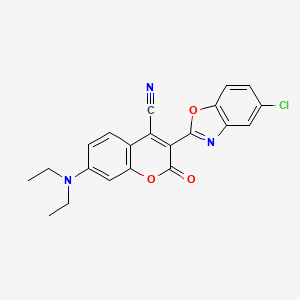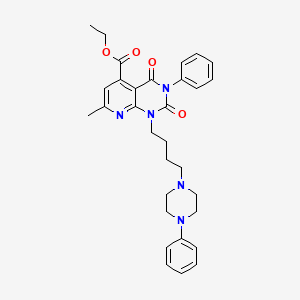![molecular formula C25H22O9 B12916858 3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid CAS No. 5532-32-1](/img/structure/B12916858.png)
3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, prop-1-en-2-yl, and dimethoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The acetoxy, prop-1-en-2-yl, and dimethoxy groups are introduced through various functionalization reactions such as acetylation, alkylation, and methoxylation.
Coupling Reactions: The two benzofuran units are coupled together using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reaction vessels and optimizing the concentration of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid
- 3-(4-Methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid
Uniqueness
3-(4-Acetoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-carbonyl)-5,6-dimethoxybenzofuran-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetoxy group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
5532-32-1 |
|---|---|
Formule moléculaire |
C25H22O9 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
3-(4-acetyloxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-carbonyl)-5,6-dimethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C25H22O9/c1-11(2)17-9-15-16(33-17)7-6-13(23(15)32-12(3)26)22(27)21-14-8-19(30-4)20(31-5)10-18(14)34-24(21)25(28)29/h6-8,10,17H,1,9H2,2-5H3,(H,28,29) |
Clé InChI |
YSMYIDAKZZAVMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC2=C(O1)C=CC(=C2OC(=O)C)C(=O)C3=C(OC4=CC(=C(C=C43)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12916802.png)

![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)


![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)




![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
